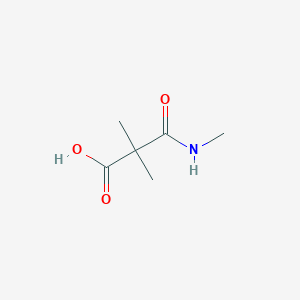

2,2-Dimethyl-2-(methylcarbamoyl)aceticacid

Description

2,2-Dimethyl-2-(methylcarbamoyl)acetic acid is an organic compound with the molecular formula C6H11NO3 It is known for its unique structure, which includes a carbamoyl group attached to a dimethyl-substituted acetic acid

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2,2-dimethyl-3-(methylamino)-3-oxopropanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-6(2,5(9)10)4(8)7-3/h1-3H3,(H,7,8)(H,9,10) |

InChI Key |

RAWYQBUMVYHAJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)NC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid typically involves the reaction of dimethylmalonic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(CH3)2C(CO2H)2 + CH3NCO → (CH3)2C(CO2H)(CONHCH3)

Industrial Production Methods

Industrial production of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2-(methylcarbamoyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

2,2-Dimethyl-2-(methylcarbamoyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethylacetic acid: Lacks the carbamoyl group, making it less reactive in certain reactions.

N-Methylcarbamoyl acetic acid: Similar structure but without the dimethyl substitution.

Uniqueness

2,2-Dimethyl-2-(methylcarbamoyl)acetic acid is unique due to the presence of both dimethyl and carbamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Biological Activity

2,2-Dimethyl-2-(methylcarbamoyl)acetic acid is an organic compound recognized for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a dimethyl group and a methylcarbamoyl substituent attached to an acetic acid backbone, allows it to participate in various chemical reactions, making it a valuable compound in drug development and organic synthesis.

- Molecular Formula : C₇H₁₃N O₂

- Molecular Weight : Approximately 129.17 g/mol

The compound's reactivity is influenced by the presence of both carboxylic acid and amide functional groups, which can engage in multiple chemical transformations.

Biological Activity Overview

Research indicates that 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid exhibits several biological activities that could be harnessed in pharmacological applications. The following sections detail specific findings related to its biological effects.

Studies suggest that the compound may interact with various biological targets due to its structural features. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been noted for its potential to inhibit specific enzymes involved in metabolic pathways.

- Anticancer Properties : Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

Cytotoxicity Assays

A study conducted on the cytotoxic effects of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid revealed significant inhibitory activity against various cancer cell lines:

| Cell Line | GI50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 5.12 ± 0.15 | Strong inhibitory potential |

| HeLa | 10.34 ± 0.22 | Moderate inhibitory effect |

| Vero | 15.67 ± 0.30 | Less sensitivity compared to cancer lines |

These results highlight the compound's selective toxicity towards cancer cells compared to non-cancerous cells.

Molecular Docking Studies

In silico studies using molecular docking have provided insights into the interaction of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid with key proteins involved in cancer progression:

- Target Proteins : NEK7, TP53, and NF-kB

- Binding Affinity : The compound demonstrated favorable binding interactions with these proteins, indicating potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid, a comparison was made with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methyl-4-(methylcarbamoyl)butanoic acid | C₇H₁₃N O₂ | Enhanced lipophilicity due to additional methyl group |

| N,N-Dimethylglycine | C₄H₉N O₂ | Functions as a neurotransmitter precursor |

| 3-Amino-3-(dimethylamino)propanoic acid | C₅H₁₃N O₂ | Key intermediate in amino acid synthesis |

This table illustrates that while these compounds share structural motifs with 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid, each possesses unique features that may influence their chemical behavior and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.